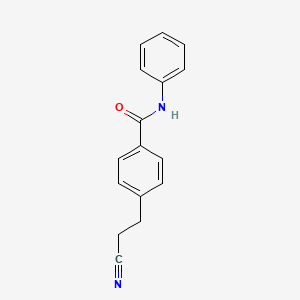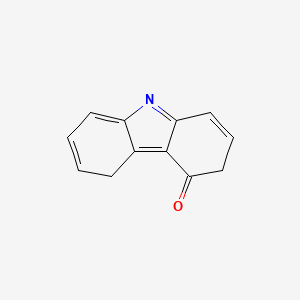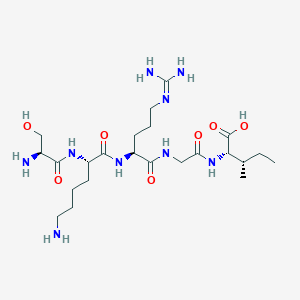![molecular formula C15H17NO4 B14210255 (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one CAS No. 834917-51-0](/img/structure/B14210255.png)
(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one: is a chiral compound with a unique structure that includes a cyclopentanone ring, an acetyl group, and a nitrophenylethyl substituent. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopentanone derivative and a nitrophenylethyl precursor.
Reaction Conditions: The key steps involve the formation of the cyclopentanone ring and the introduction of the acetyl and nitrophenylethyl groups. This can be achieved through a series of reactions including aldol condensation, nitration, and acetylation.
Catalysts and Reagents: Common reagents used in these reactions include strong acids or bases for catalysis, nitrating agents such as nitric acid, and acetylating agents like acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetyl group.
Major Products
The major products formed from these reactions include amino derivatives, reduced cyclopentanone derivatives, and substituted cyclopentanone compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its derivatives may have applications in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new products with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can be reduced to an amino group, which may form hydrogen bonds or electrostatic interactions with the active sites of enzymes. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-(Aminomethyl)cyclopentanol
- (1S,2R)-2-(Methylamino)cyclopentan-1-ol
- (1S,2R)-2-{[benzyl(ethyl)amino]methyl}cyclopentan-1-amine
Uniqueness
Compared to similar compounds, (2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one is unique due to its combination of an acetyl group, a nitrophenylethyl substituent, and a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
834917-51-0 |
|---|---|
Fórmula molecular |
C15H17NO4 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
(2R)-2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H17NO4/c1-11(17)15(9-5-8-14(15)18)13(10-16(19)20)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3/t13-,15-/m0/s1 |
Clave InChI |
GQBWRJIXLLOVME-ZFWWWQNUSA-N |
SMILES isomérico |
CC(=O)[C@@]1(CCCC1=O)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C1(CCCC1=O)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)

![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)
![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)


![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)
![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)

